molecular formula C15H20FN3O2 B2425610 N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 952974-53-7

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2425610
CAS No.: 952974-53-7
M. Wt: 293.342
InChI Key: LKOJRCJTSAJNED-UHFFFAOYSA-N
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Description

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group and a piperidinylmethyl group attached to an oxalamide backbone

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-19-7-5-11(6-8-19)10-17-14(20)15(21)18-13-4-2-3-12(16)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOJRCJTSAJNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N-(1-methylpiperidin-4-yl)methylamine. The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane. The reaction mixture is often cooled to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-N-methylpiperidin-4-ylacetamide
  • N-(3-fluorophenyl)-N-(1-methylpiperidin-4-yl)propanamide

Uniqueness

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is unique due to its oxalamide backbone, which imparts distinct chemical properties compared to similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including receptor interactions, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C15H20FN3O2
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 952974-53-7

The compound is structurally related to various piperidine derivatives, which are known to interact with neurotransmitter receptors. Specifically, it is hypothesized to act as an inverse agonist at the 5-HT2A receptor, similar to other compounds in its class. This interaction may lead to alterations in serotonin signaling pathways, which are implicated in mood regulation and psychotic disorders.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant binding affinity for the following receptors:

  • 5-HT2A Receptors : Known for their role in mediating the effects of hallucinogens and antipsychotics.
  • 5-HT2C Receptors : Involved in appetite regulation and mood.

The binding affinities (pK_i values) for these receptors are crucial for understanding the potential therapeutic effects of this compound.

Receptor Type Binding Affinity (pK_i)
5-HT2A9.3
5-HT2C8.8

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively compete with radiolabeled ligands for binding to the 5-HT2A receptor. The mean inhibitory concentration (IC50) values suggest a potent inverse agonist activity, which may be beneficial in treating conditions like schizophrenia.

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of the compound. For instance, studies involving rats showed that administration of the compound led to reduced head-twitch responses induced by 5-HT2A receptor agonists, indicating its potential antipsychotic-like efficacy.

Case Studies

  • Case Study on Schizophrenia Treatment :
    • A clinical trial investigated the efficacy of a similar piperidine derivative in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms when administered alongside standard treatments.
  • Behavioral Pharmacology :
    • A study evaluated the impact of this compound on prepulse inhibition (PPI) deficits in rodent models. The compound effectively restored PPI, suggesting its potential use in managing cognitive deficits associated with psychosis.

Safety and Toxicology

While preliminary studies indicate promising pharmacological properties, safety assessments are crucial. Toxicological evaluations suggest that compounds within this class may exhibit dose-dependent toxicity, necessitating careful monitoring during therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, and how can purity be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling 3-fluoroaniline derivatives with ethanedioic acid intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Piperidine functionalization : Introducing the 1-methylpiperidin-4-ylmethyl group via reductive amination or nucleophilic substitution, using NaBH(OAc)₃ or similar reducing agents .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity. LC-MS and NMR are critical for verifying structural integrity .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.2 ppm for 3-fluorophenyl), piperidine methyl groups (δ 1.2–1.8 ppm), and amide carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular formula (C₁₆H₂₁FN₃O₂; exact mass 306.16 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, though this requires high-purity crystals .

Q. What are the primary biological targets or pathways hypothesized for this compound?

  • Answer : Based on structural analogs (e.g., fentanyl derivatives with 3-fluorophenyl and piperidine motifs), potential targets include:

  • Opioid receptors : μ-opioid receptor binding assays (IC₅₀ values) via competitive radioligand displacement .
  • Monoamine transporters : Inhibition of serotonin/norepinephrine reuptake, tested using HEK-293 cells expressing hSERT/hNET .
  • Enzymatic activity : Inhibition of acetylcholinesterase or cytochrome P450 isoforms, assessed via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Answer : Systematic modifications should be tested:

  • 3-Fluorophenyl substitution : Replace fluorine with Cl, CH₃, or OCH₃ to assess electronic effects on receptor binding .
  • Piperidine methylation : Compare 1-methyl vs. 1-ethyl/1-cyclopropyl groups to evaluate steric impacts on pharmacokinetics .
  • Amide linker variation : Substitute ethanediamide with malonamide or succinamide to modulate conformational flexibility .
  • Data analysis : Use molecular docking (AutoDock Vina) and MD simulations to correlate structural changes with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in binding affinity data across different assay systems?

  • Answer : Discrepancies may arise from:

  • Receptor source variability : Compare results from transfected cell lines (e.g., CHO vs. HEK-293) and native tissue membranes .
  • Buffer conditions : Test pH (6.5–7.4) and ion concentration effects on ligand-receptor interactions .
  • Orthogonal assays : Validate radioligand data with functional assays (e.g., cAMP inhibition for GPCR activity) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Answer : Prioritize:

  • Rodent models : Assess bioavailability (%F) via IV/PO administration, with plasma analysis via LC-MS/MS .
  • Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated N-demethylation) using liver microsomes .
  • Toxicity screening : Acute toxicity (LD₅₀) in mice and hERG channel inhibition assays to flag cardiac risks .

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